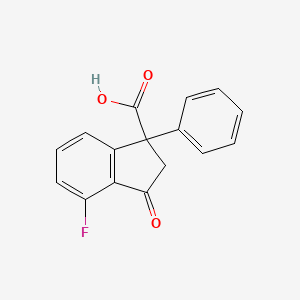

4-Fluoro-3-oxo-1-phenyl-1-indanecarboxylic acid

Description

Properties

IUPAC Name |

4-fluoro-3-oxo-1-phenyl-2H-indene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FO3/c17-12-8-4-7-11-14(12)13(18)9-16(11,15(19)20)10-5-2-1-3-6-10/h1-8H,9H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGZVTIPAJLBYAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=C(C1(C3=CC=CC=C3)C(=O)O)C=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-oxo-1-phenyl-1-indanecarboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to cyclization under acidic conditions to yield the indanone derivative. The final step involves the oxidation of the indanone to form this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-oxo-1-phenyl-1-indanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

4-Fluoro-3-oxo-1-phenyl-1-indanecarboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antiviral and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-oxo-1-phenyl-1-indanecarboxylic acid involves its interaction with specific molecular targets and pathways. The fluoro group enhances its binding affinity to certain enzymes or receptors, while the keto and phenyl groups contribute to its overall chemical reactivity. These interactions can modulate various biological processes, leading to its observed effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparisons:

In contrast, the naphthyridine system () incorporates nitrogen atoms, enhancing hydrogen-bonding capacity and antibacterial efficacy . Indole and benzoxazole derivatives () exhibit heteroaromaticity, which can improve solubility and bioavailability compared to purely hydrocarbon systems like indane .

Substituent Effects :

- Fluorine : Present in all compared compounds, fluorine enhances electronegativity and metabolic stability. The dual fluoro groups in the naphthyridine analog () may increase antibacterial potency by improving target affinity .

- Ketone vs. Carboxylic Acid : The ketone in the target compound could facilitate redox interactions, while the carboxylic acid group enables salt formation (improving solubility) and metal chelation .

Synthetic Accessibility :

- The naphthyridine derivative () is synthesized via a streamlined two-step process (substitution + hydrolysis) with optimized conditions (mild temperatures, reduced by-products) . Similar methodologies may apply to the target compound, though specific data are unavailable.

- Indole-based analogs () are often synthesized via Fischer indole synthesis, highlighting divergent synthetic routes depending on the core structure .

Pharmacological Potential: Antibacterial Activity: The naphthyridine compound’s activity () suggests that fluorine and aromatic systems are critical for targeting bacterial enzymes like DNA gyrase.

Biological Activity

4-Fluoro-3-oxo-1-phenyl-1-indanecarboxylic acid is an organic compound characterized by its unique indanecarboxylic acid structure, which includes a fluorine atom and a ketone functional group. Its molecular formula is with a molecular weight of 270.26 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal and pharmaceutical chemistry.

The compound's chemical structure plays a significant role in its biological activity. The presence of the fluorine atom enhances its binding affinity to various biological targets, while the keto and phenyl groups contribute to its reactivity.

Key Properties:

- Molecular Formula:

- Molecular Weight: 270.26 g/mol

- Density: 1.392 g/cm³

- Boiling Point: Approximately 470.9 °C

Synthesis Methods

Several synthetic routes have been developed to produce this compound, including:

- Condensation Reaction: Involves the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base.

- Cyclization: The resulting chalcone undergoes cyclization under acidic conditions to yield the indanone derivative.

- Oxidation: Final oxidation of the indanone forms the target compound.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antiviral Properties

Preliminary studies suggest that this compound may have antiviral effects, potentially interacting with viral enzymes or pathways involved in replication. Specific interactions with Hepatitis C Virus (HCV) proteins have been noted, indicating its potential as an antiviral agent .

Anti-inflammatory Effects

The compound has been investigated for anti-inflammatory properties, showing promise in modulating inflammatory pathways. In vitro studies are necessary to confirm these effects and elucidate the underlying mechanisms .

Enzyme Interaction Studies

Interaction studies have indicated that this compound may affect enzymes involved in metabolic pathways. However, comprehensive studies are needed to fully understand its pharmacological profile .

Case Studies and Research Findings

The mechanism through which this compound exerts its effects likely involves:

- Binding to specific enzymes or receptors due to the presence of the fluorine atom.

- Modulation of signaling pathways related to inflammation and viral replication.

Comparison with Similar Compounds

The uniqueness of this compound can be highlighted by comparing it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Fluoro-3-methoxyphenylboronic acid | Contains boron; used in cross-coupling reactions | |

| 4-Fluoro-3-phenoxybenzoic acid | Contains a phenoxy group; different reactivity | |

| 2-Oxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid | Distinct biological activity due to pyrimidine ring |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Fluoro-3-oxo-1-phenyl-1-indanecarboxylic acid, and how can reaction conditions be optimized?

- Methodology : A common approach involves condensation reactions using acetic acid as a solvent and sodium acetate as a catalyst. For example, refluxing 3-formyl-indole derivatives with thioxothiazolidinone analogs in acetic acid for 2.5–3 hours yields structurally similar carboxylated indole compounds . Adjusting stoichiometry, temperature (e.g., 80–100°C), and reaction time can optimize yield. Post-reaction cooling and recrystallization from acetic acid improve purity.

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Methodology : Use a combination of:

- HPLC (to assess purity, as in pharmacopeial standards for fluorinated heterocycles) .

- NMR (1H/13C) to confirm substituent positions, particularly the fluorine atom and ketone group.

- Mass spectrometry (HRMS or LC-MS) to verify molecular weight and fragmentation patterns.

- X-ray crystallography (if single crystals are obtainable) for absolute stereochemical confirmation, as demonstrated for fluorophenyl-thiosemicarbazides .

Q. How can researchers mitigate hazards during synthesis or handling of this compound?

- Methodology : Follow safety protocols for fluorinated aromatic compounds:

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact .

- Neutralize acidic waste post-synthesis and dispose via certified hazardous waste services .

Advanced Research Questions

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., melting points) across studies?

- Methodology :

- Compare experimental conditions (e.g., heating rates, purity of starting materials). For instance, discrepancies in melting points may arise from polymorphic forms or residual solvents.

- Use differential scanning calorimetry (DSC) to identify phase transitions and thermogravimetric analysis (TGA) to assess thermal stability .

- Cross-reference with databases like NIST Chemistry WebBook for validated fluorinated benzoic acid analogs .

Q. How can stereochemical outcomes or regioisomeric byproducts be analyzed in derivatives of this compound?

- Methodology :

- Employ chiral HPLC columns or capillary electrophoresis to separate enantiomers .

- For regioisomers, use NOESY NMR to differentiate substituent proximity or computational modeling (DFT) to predict stability .

- Synthesize and compare with authentic standards, as done for fluorinated isoquinoline derivatives .

Q. What are the challenges in evaluating biological activity, and how can interference from the carboxylic acid group be addressed?

- Methodology :

- The acidic proton may nonspecifically bind to proteins or enzymes. Mitigate via esterification or amidation to create prodrugs .

- Use fluorinated analogs (e.g., 4-fluoro-3-nitrobenzoic acid) as controls to isolate electronic effects of the fluorine atom .

- Apply SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities while accounting for pH-dependent ionization .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.